The synthesis of NCGC00247743 involves several key steps that typically include:
The technical details of the synthesis process often require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.
NCGC00247743 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structure can be determined using techniques such as:
The compound's structure typically includes a scaffold that is common among kinase inhibitors, allowing it to interact effectively with target enzymes.
NCGC00247743 participates in various chemical reactions relevant to its function as a kinase inhibitor:
Technical details surrounding these reactions often involve kinetic studies to determine binding affinities and inhibition constants.
The mechanism of action for NCGC00247743 primarily involves its role as a kinase inhibitor:
The physical and chemical properties of NCGC00247743 are crucial for understanding its behavior in biological systems:
Relevant data may include quantitative measurements obtained through standardized testing methods.
NCGC00247743 has significant potential applications in scientific research:
The KDM4 (Lysine Demethylase 4) enzyme family constitutes a class of epigenetic regulators belonging to the Jumonji C (JmjC) domain-containing histone demethylases. These Fe²⁺- and α-ketoglutarate-dependent oxygenases catalyze the removal of methyl groups from specific lysine residues on histone tails, primarily targeting di- and tri-methylated histone H3 lysine 9 (H3K9me2/me3) and H3 lysine 36 (H3K36me2/me3). The human KDM4 subfamily comprises six members (KDM4A-F), with KDM4A-C containing catalytic JmjN/JmjC domains alongside chromatin-interaction modules (tandem PHD zinc fingers and Tudor domains), while KDM4D-F lack these auxiliary domains [3] [6].
Catalytically, KDM4 enzymes facilitate chromatin relaxation and transcriptional activation by erasing repressive H3K9me3 marks—a hallmark of condensed heterochromatin. This activity directly modulates gene accessibility for transcription factors and RNA polymerase II complexes. Conversely, their demethylation of H3K36me3, generally associated with transcriptional elongation, can exert context-dependent repressive effects by preventing aberrant transcription initiation. Beyond histones, emerging evidence indicates non-histone substrates, including transcription factors like p53, expanding their functional repertoire [3] [9]. KDM4 proteins exhibit distinct but overlapping nuclear localization patterns and genomic binding profiles, enabling them to regulate diverse transcriptional programs critical for cellular identity, proliferation, and differentiation.
Table 1: Catalytic Activity and Domain Architecture of Human KDM4 Enzymes
KDM4 Member | Primary Histone Substrate(s) | Catalytic Domains | Chromatin Interaction Domains | Catalytic Activity |
---|---|---|---|---|
KDM4A | H3K9me2/me3, H3K36me2/me3 | JmjN, JmjC | 2x PHD, Tudor | Active |
KDM4B | H3K9me2/me3, H3K36me2/me3 | JmjN, JmjC | 2x PHD, Tudor | Active |
KDM4C | H3K9me2/me3, H3K36me2/me3 | JmjN, JmjC | 2x PHD, Tudor | Active |
KDM4D | H3K9me2/me3 | JmjN, JmjC | None | Active |
KDM4E | H3K9me2/me3 | Partial JmjC | None | Low/Partial Activity |
KDM4F | H3K9me2/me3 | Partial JmjC | None | Low/Partial Activity |
Dysregulation of KDM4 demethylases—particularly their overexpression—is a recurrent feature across numerous malignancies, positioning them as potent oncogenic drivers. KDM4A, KDM4B, and KDM4C are frequently amplified and/or overexpressed at the mRNA and protein levels in cancers including prostate, breast, bladder, and colorectal carcinomas [3] [6] [9].
In prostate cancer (PCa), KDM4B expression is markedly upregulated in primary tumors and further elevated in castration-resistant prostate cancer (CRPC). KDM4B functions as a critical co-activator of the androgen receptor (AR), facilitating AR binding to target gene promoters by demethylating local repressive H3K9me3 marks. This interaction enhances AR transcriptional activity even under low androgen conditions, promoting CRPC progression. Crucially, KDM4 proteins also drive AR-independent oncogenic pathways. KDM4B directly activates the transcription of Polo-like Kinase 1 (PLK1), a master regulator of mitosis and cell cycle progression, by binding its promoter and removing repressive H3K9me3 marks. PLK1 overexpression is a hallmark of aggressive PCa and other cancers [6].
In breast cancer (BC), KDM4B plays pivotal roles in hormone receptor signaling and mammary gland tumorigenesis. KDM4B is essential for estrogen receptor-alpha (ERα)-mediated gene transcription. It co-localizes with ERα on chromatin, demethylating H3K9me3 at ER target gene promoters to facilitate transcriptional activation. This function is critical not only for normal mammary gland development but also for the proliferation of ER-positive BC cells. KDM4B expression correlates with poor prognosis in luminal subtypes. Furthermore, KDM4C amplification and overexpression are associated with triple-negative breast cancer (TNBC) and chemoresistance [3] [5].
Bladder cancer exhibits exceptionally high mutation rates in chromatin modifier genes. While KDM6A (UTX) is a frequently mutated tumor suppressor, KDM4 family members are often overexpressed. KDM4 overexpression contributes to a shift towards a more open chromatin configuration, potentially silencing tumor suppressors while activating oncogenes and proliferation pathways, thereby fostering urothelial carcinogenesis [2].
Table 2: KDM4 Dysregulation in Human Cancers and Associated Mechanisms
Cancer Type | Dysregulated KDM4 Member | Molecular Consequence | Oncogenic Pathway Affected |
---|---|---|---|
Prostate Cancer | KDM4B (↑↑↑) | AR Co-activation; PLK1 Transcription | Androgen Signaling; Cell Cycle Progression |
Breast Cancer (Luminal) | KDM4B (↑) | ERα Co-activation | Estrogen Signaling; Cell Proliferation |
Breast Cancer (Basal/TNBC) | KDM4C (↑) | Unknown | Chemoresistance; Stemness? |
Bladder Cancer | KDM4A/4B/4C (↑) | Global H3K9me3 Reduction | Proliferation; Dedifferentiation |
Colorectal Cancer | KDM4A/4B (↑) | ? | Wnt/β-catenin?; Metastasis |
The pervasive overexpression of KDM4 enzymes in cancer, coupled with their roles in driving oncogenic transcription, cell cycle progression, and therapy resistance, establishes them as compelling therapeutic targets. Epigenetic therapy targeting KDMs offers distinct advantages:
The development of specific KDM4 inhibitors like NCGC00247743 represents a significant step towards realizing this therapeutic potential. Derived from the 8-hydroxyquinoline (8HQ) chemotype through structure-activity relationship (SAR) optimization, NCGC00247743 exemplifies a potent and relatively selective inhibitor designed to block the catalytic activity of KDM4 enzymes [1] [6]. Its identification stemmed from high-throughput screens against KDM4E and subsequent medicinal chemistry efforts to enhance potency and selectivity [6].
Table 3: Key Biochemical and Cellular Characteristics of KDM4 Inhibitor NCGC00247743
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Name | NCGC00247743 (also known as QC6352, I9) | Unique research identifier |
CAS Number | 1435192-04-3 | Chemical registry identifier |
Molecular Formula | C₂₄H₂₉N₃O₂ | Defines chemical composition |
Molecular Weight | 391.51 g/mol | Determines physicochemical properties |
Primary Target | KDM4 subfamily (A, B, C, D, E) | Specificity for KDM4 demethylases |
Mechanism of Action | Competitive inhibition of 2-OG/Fe²⁺ catalytic site | Blocks enzymatic demethylation activity |
Biochemical IC₅₀ (KDM4B) | < 1 μM (Cell-free assay) [1] | High potency against primary target |
Cellular IC₅₀ (LNCaP Growth) | Low micromolar range (e.g., ~1-5 μM) [6] | Effective in inhibiting cancer cell proliferation |
Selectivity vs. KDM5A | Weak or no activity [6] | Reduced potential off-target effects within JmjC KDMs |
Selectivity vs. LSD1 | Negligible activity [6] | Specificity against distinct demethylase class (Flavin) |
NCGC00247743 (I9) demonstrates potent inhibition of KDM4B in biochemical assays (IC₅₀ < 1 μM). Crucially, it exhibits significant selectivity within the JmjC demethylase family. While effectively inhibiting KDM4A, B, C, D, and E isoforms, it shows considerably weaker activity against the structurally related KDM5A (JARID1A, H3K4me3 demethylase) and negligible activity against the flavin-dependent LSD1 (KDM1) demethylase [6]. Nuclear Magnetic Resonance (NMR) spectroscopy studies (TROSY-HSQC) confirmed direct binding of NCGC00247743 to the catalytic domain of KDM4B and KDM4A, inducing distinct chemical shift perturbations indicative of specific binding modes [6].
Functionally, NCGC00247743 recapitulates the effects of KDM4B knockdown. It suppresses the growth of both androgen-dependent (LNCaP, VCaP) and androgen-independent (PC3) prostate cancer cell lines. Notably, it exhibits exceptional potency against AR-negative PC3 cells (IC₅₀ ~40 nM), suggesting strong activity against KDM4-driven, AR-independent oncogenic pathways like the KDM4B-PLK1 axis [6]. In vivo, the closely related analog B3 (NCGC00244536), derived from the same SAR campaign, significantly inhibited tumor growth in PC3 xenograft models without major toxicity, providing proof-of-concept for the anti-tumor efficacy of this inhibitor class [6]. The selectivity and efficacy profile of NCGC00247743 underscores its value as a chemical probe for dissecting KDM4 biology and its potential as a lead compound for developing targeted epigenetic therapies against KDM4-dependent cancers.
Table 4: Select KDM4 Inhibitors and Comparative Profile of NCGC00247743
Inhibitor Name | Chemical Class | Reported KDM4 Isoform Selectivity | Key Reported Cellular Activities | Status |
---|---|---|---|---|
NCGC00247743 (I9) | 8-Hydroxyquinoline derivative | Broad (KDM4A-E) > KDM5A, LSD1 | Inhibits PCa cell growth (AR+ & AR-); Blocks KDM4B-PLK1 axis | Research Compound |
QC6352 (Analog) | 8-Hydroxyquinoline derivative | Similar to I9 | Reduces BC stem cell traits; Inhibits TNBC growth | Preclinical |
ML324 | Pyridine derivative | KDM4B/E > KDM4C/D, KDM5B | Sensitizes cells to radiation; Inhibits viral latency | Research Compound |
SD-70 | Pyrazole-4-carboxylic acid | KDM4C > KDM4A/D, KDM5B | Inhibits AML cell proliferation | Research Compound |
JIB-04 | Pyridinehydrazone | Pan-JmjC (KDM4, KDM5, KDM6) | Broad anti-cancer activity; Impairs tumor growth | Preclinical |
Compound Synonyms for NCGC00247743:
Synonym | Context of Use |
---|---|
NCGC00247743 | Primary research identifier |
I9 | Designation in SAR studies [6] |
QC6352 | Alternate research code |
MCE-HY-112308 | MedChemExpress catalog number |
CAS 1435192-04-3 | Chemical Abstracts Service identifier |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: